molecular formula C9H8O3 B1621872 4-Methoxyisophthalaldehyde CAS No. 25445-35-6

4-Methoxyisophthalaldehyde

Cat. No.: B1621872
CAS No.: 25445-35-6
M. Wt: 164.16 g/mol
InChI Key: RYIGSDDWQGKRMF-UHFFFAOYSA-N
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Description

This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, ligands, or polymers due to its reactive aldehyde groups and electron-donating methoxy moiety.

For instance, Blanc chloromethylation using paraformaldehyde and hydrochloric acid (with Lewis acid and phase transfer catalysis) is employed for 3-chloromethyl-4-methoxybenzaldehyde synthesis, followed by oxidation with potassium permanganate to yield 4-methoxyisophthalate sodium, which can be acidified to the free acid . Demethylation using hydrobromic acid may further modify substituents . Such methods highlight the importance of controlled oxidation and substitution patterns in synthesizing aromatic aldehydes.

Properties

IUPAC Name

4-methoxybenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGSDDWQGKRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383464
Record name 4-Methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-35-6
Record name 4-Methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Comparative Insights:

Structural Variations: Substituent Position: The position of methoxy and hydroxy groups significantly impacts electronic properties. For example, this compound’s para-methoxy group enhances electron density at the aromatic ring, favoring electrophilic substitutions, whereas 2-Hydroxy-5-methylisophthalaldehyde’s ortho-hydroxy group may facilitate hydrogen bonding . Aldehyde Group Count: this compound’s dual aldehyde groups make it more reactive than mono-aldehydes like 4-Hydroxy-3-Methoxycinnamaldehyde, enabling crosslinking applications .

Synthetic Challenges: Oxidation control is critical. highlights the use of potassium permanganate for converting chloromethyl intermediates to carboxylates, but over-oxidation risks exist. Similar challenges apply to aldehyde synthesis, where milder agents (e.g., MnO₂) may be preferred to preserve aldehyde functionality .

Hazard Profiles: 2-Hydroxy-5-methylisophthalaldehyde requires stringent PPE (gloves, eye protection) due to irritation risks , whereas 4-Hydroxy-3-Methoxycinnamaldehyde necessitates respiratory protection in high-exposure scenarios .

Applications: this compound: Potential in metal-organic frameworks (MOFs) or Schiff base ligands due to dual aldehydes. 3-Methoxy-4-hydroxyphenylglycolaldehyde: Studied in neurotransmitter metabolism, reflecting its role as a glycolaldehyde derivative .

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